(S)-Methyl 2-aminobutanoate hydrochloride
Overview
Description
(S)-Methyl 2-aminobutanoate hydrochloride is an organic compound with the molecular formula C5H12ClNO2. It appears as a white crystalline powder and is soluble in water, ethanol, and methanol . This compound is primarily used in chemical research, particularly in the synthesis of organic compounds and the study of enzyme properties and reaction mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (S)-Methyl 2-aminobutanoate hydrochloride typically involves the reaction of (S)-2-aminobutanoic acid with methanol to form (S)-2-aminobutanoic acid methyl ester. This ester is then reacted with hydrochloric acid to produce the hydrochloride salt .
Industrial Production Methods: In industrial settings, the synthesis follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of inert gases like nitrogen or argon to prevent oxidation and degradation of the product .
Chemical Reactions Analysis
Types of Reactions: (S)-Methyl 2-aminobutanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Yields primary amines.
Substitution: Forms various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-Methyl 2-aminobutanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Helps in studying enzyme kinetics and mechanisms.
Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds, including anticonvulsant agents.
Industry: Utilized in the production of fine chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-aminobutanoate hydrochloride involves its interaction with specific molecular targets, primarily enzymes. It acts as a substrate or inhibitor, modulating enzyme activity and affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
- Methyl (S)-2-aminobutyrate hydrochloride
- Methyl L-2-aminobutanoate hydrochloride
- Levetiracetam Impurity 9 Hydrochloride
Comparison: (S)-Methyl 2-aminobutanoate hydrochloride is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological molecules. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for particular applications in research and industry .
Properties
IUPAC Name |
methyl (2S)-2-aminobutanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-3-4(6)5(7)8-2;/h4H,3,6H2,1-2H3;1H/t4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAQQEGUPULIOZ-WCCKRBBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746990 | |
Record name | Methyl (2S)-2-aminobutanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40746990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56545-22-3 | |
Record name | Methyl (2S)-2-aminobutanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40746990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-methyl 2-aminobutanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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